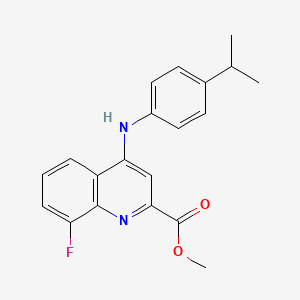

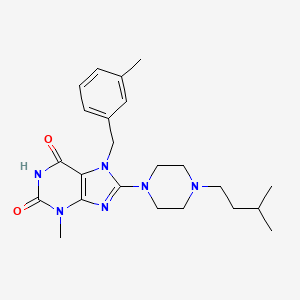

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide, also known as PT-141, is a synthetic peptide that has been studied for its potential use in treating sexual dysfunction and other related disorders. PT-141 is a derivative of the naturally occurring hormone alpha-melanocyte-stimulating hormone (α-MSH), which is involved in the regulation of various physiological functions.

Aplicaciones Científicas De Investigación

Synthetic Methods and Characterization

The development and characterization of new compounds with the tetrahydroquinoline moiety have been extensively explored in recent research. For instance, the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives through acetylation and nucleophilic substitution reactions demonstrates the versatility of tetrahydroquinoline derivatives in synthetic chemistry. These compounds have been fully characterized by various spectral analyses, paving the way for future pharmacological investigations (Zaki, Radwan, & El-Dean, 2017).

Catalyst-Controlled Synthesis

Catalyst-controlled synthetic methods have been developed to access derivatives of tetrahydroquinolines. For example, the use of Cp*Rh(III) catalyst through C–H bond functionalization enables the synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives from N-(pivaloyloxy)-amides with ynamides. This method exhibits good functional group tolerance and excellent regioselectivity, highlighting the potential for targeted synthesis of complex tetrahydroquinoline structures (Niu, Liu, Wei, & Shi, 2018).

Cyclization Reactions

Cobalt-catalyzed cyclization of benzamides with alkynes offers a facile route to isoquinolones, showcasing an innovative method of synthesizing isoquinolone derivatives with potential pharmacological properties. This reaction mechanism includes the regeneration of the active Co(III) species, demonstrating a novel approach to the synthesis of tetrahydroquinoline derivatives (Manoharan & Jeganmohan, 2018).

Alkylation and Metalation Studies

Research on the alkylation and metalation of the isoquinoline skeleton, particularly in the 1-position, has revealed nucleophilic reactivity that can be generated by lithiation of N-pivaloyl and N-phosphinoyl derivatives. This work provides insights into the synthetic versatility of tetrahydroisoquinoline derivatives, offering pathways for the creation of a wide range of alkaloids and other compounds (Seebach, Lohmann, Syfrig, & Yoshifuji, 1983).

Redox-Neutral Annulations

The development of redox-neutral [4 + 2] annulations for the synthesis of isoquinolinones from O-pivaloyl oximes with ketenes represents a significant advancement in the efficient synthesis of these compounds. This approach, which leverages the N-OPiv group, not only simplifies the synthesis process but also opens new avenues for the creation of isoquinolinone derivatives with complex structures (Yang, Liu, Yu, Kong, Lan, & Li, 2018).

Propiedades

IUPAC Name |

2,2-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2/c1-13(2)10-11-21-16-8-7-15(20-18(23)19(3,4)5)12-14(16)6-9-17(21)22/h7-8,12-13H,6,9-11H2,1-5H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNJABOSKPPPKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2398127.png)

![(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2398129.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dimethoxybenzamide](/img/structure/B2398131.png)

![N-(4-chlorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2398134.png)

![N-(4-methoxyphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2398138.png)

![5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2398139.png)

![Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2398143.png)

![3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2398144.png)